Fmoc-Cys(3-(Boc-amino)-propyl)-OH
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Overview
Description
Fmoc-Cys(3-(Boc-amino)-propyl)-OH is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are essential in peptide synthesis to prevent unwanted reactions at specific sites of the amino acid during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(3-(Boc-amino)-propyl)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the Boc group is used to protect the thiol group. The synthesis process generally involves the following steps:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with Fmoc-Cl in the presence of a base such as sodium bicarbonate.
Protection of the Thiol Group: The thiol group is protected by reacting it with Boc-anhydride in the presence of a base like triethylamine.
Coupling Reaction: The protected cysteine is then coupled with 3-(Boc-amino)-propylamine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(3-(Boc-amino)-propyl)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to expose the amino and thiol groups for further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection of Fmoc Group: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Deprotection of Boc Group: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions are the deprotected cysteine derivative and the extended peptide chains when coupled with other amino acids or peptides.
Scientific Research Applications
Fmoc-Cys(3-(Boc-amino)-propyl)-OH has several applications in scientific research, including:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines.
Bioconjugation: It is used in the conjugation of peptides to other molecules, such as proteins, for various biochemical assays and studies.
Mechanism of Action
The mechanism of action of Fmoc-Cys(3-(Boc-amino)-propyl)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc and Boc groups protect the amino and thiol groups, respectively, preventing unwanted reactions. Upon deprotection, the free amino and thiol groups can participate in coupling reactions to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine derivative protected by the trityl (Trt) group instead of the Boc group.
Fmoc-Cys(Acm)-OH: A cysteine derivative protected by the acetamidomethyl (Acm) group.
Uniqueness
Fmoc-Cys(3-(Boc-amino)-propyl)-OH is unique due to the presence of the Boc-protected amino group on the propyl chain, which provides additional functionality for further modifications and conjugations in peptide synthesis.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6S/c1-26(2,3)34-24(31)27-13-8-14-35-16-22(23(29)30)28-25(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODQCWHZYBQNRK-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593361 |
Source
|
Record name | S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173963-91-2 |
Source
|
Record name | S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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